molecular formula C9H7ClO B1589440 1-(4-Chlorophenyl)prop-2-yn-1-ol CAS No. 29805-11-6

1-(4-Chlorophenyl)prop-2-yn-1-ol

Cat. No.: B1589440
CAS No.: 29805-11-6
M. Wt: 166.6 g/mol
InChI Key: LPJLPGPHEDSJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Propargylic Alcohols as Building Blocks in Organic Synthesis

Propargylic alcohols are a class of organic compounds that contain both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne). wikipedia.orgresearchgate.net This dual functionality makes them exceptionally versatile and valuable building blocks, or synthons, in the field of organic synthesis. researchgate.netrawsource.com Their significance stems from the ability of both the alkyne and the alcohol moieties to participate in a wide array of chemical transformations. rawsource.comsolechem.eu

The alkyne group is a linchpin for constructing complex molecular frameworks, readily participating in reactions such as coupling (e.g., Sonogashira coupling), cycloadditions, and nucleophilic additions. rawsource.com This reactivity allows for the facile introduction of the propargyl group into various molecular structures. rawsource.com Simultaneously, the hydroxyl group can undergo oxidation, esterification, or serve as a leaving group in substitution reactions. tengerchemical.com

This versatility enables propargylic alcohols to be precursors for a diverse range of compounds, including:

Complex Molecules and Natural Products: They are fundamental in multi-step syntheses of intricate organic molecules. researchgate.net

Pharmaceutical Intermediates: The propargyl motif is present in numerous active pharmaceutical ingredients (APIs), and these alcohols serve as key intermediates in their synthesis. rawsource.comrawsource.com

Heterocyclic Compounds: The reactivity of the alkyne and alcohol groups can be harnessed in cyclization reactions to form various heterocyclic systems. researchgate.net

Advanced Materials: Propargylic alcohols are used in the production of polymers and other advanced materials due to the reactivity of the triple bond. wikipedia.orgrawsource.com

Furthermore, reactions involving propargylic alcohols often proceed under mild conditions, which aligns with the principles of green chemistry by reducing waste and the need for harsh reagents. rawsource.com

Research Context and Importance of Halogenated Propargylic Alcohols

The introduction of a halogen atom, such as chlorine, onto the structure of a propargylic alcohol significantly impacts its chemical properties and broadens its synthetic utility. Halogenated organic compounds are crucial intermediates in synthesis, and their deliberate use is a common strategy for building molecular complexity.

In the specific case of 1-(4-chlorophenyl)prop-2-yn-1-ol, the chloro-substituent on the phenyl ring serves several important functions:

Modulation of Reactivity: The electron-withdrawing nature of chlorine alters the electron density of the aromatic ring and can influence the reactivity of the adjacent benzylic alcohol and the propargyl group.

Synthetic Handle: The chlorine atom provides a reactive site for further transformations, most notably through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which allows for the attachment of other molecular fragments.

Pharmacological Relevance: The presence of a halogen, particularly chlorine on an aromatic ring, is a common feature in many bioactive molecules and pharmaceuticals. Halogenation can enhance properties such as metabolic stability and binding affinity.

The study of halogenated building blocks like this compound is therefore of high interest, as these compounds serve as precursors to a wide range of potentially useful halogenated molecules, including α,α-dihalo-β-hydroxyketones and various heterocyclic derivatives. researchgate.netnih.gov

Overview of Current Research Trends Pertaining to this compound

Current research involving this compound focuses on leveraging its distinct functional groups for the synthesis of more elaborate molecules. The primary synthesis route to this compound itself is the carbonyl alkynylation of 4-chlorobenzaldehyde (B46862) with an acetylide nucleophile, such as ethynylmagnesium bromide.

Key research trends involve its use as a substrate in various catalytic and non-catalytic transformations.

Table 1: Key Reactions and Transformations of this compound

Reaction Type Reagents/Catalyst Product Type Significance
Meyer-Schuster Rearrangement Acid catalyst α,β-Unsaturated Aldehyde Isomerization to form (E)-3-(4-chlorophenyl)prop-2-enal.
Sonogashira Coupling Palladium catalyst, Copper(I) co-catalyst, Amine base Internal Alkynes Couples the terminal alkyne with aryl or vinyl halides to extend the carbon framework.
Cyclization Reactions Various catalysts (e.g., Rhodium(I)) Heterocyclic Compounds Serves as a precursor for heterocycles like dihydrooxazoles (multi-step) or potentially 1,3-oxazinan-2-ones.

| Dihalohydration | N-iodosuccinimide (NIS) with Gold catalyst or Trichloroisocyanuric acid (TCICA) | α,α-Dihalo-β-hydroxyketones | Regioselective conversion to valuable halogenated building blocks. nih.gov |

One of the most characteristic reactions is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization that converts the secondary propargylic alcohol into an α,β-unsaturated aldehyde. For this compound, this yields (E)-3-(4-chlorophenyl)prop-2-enal.

Additionally, its terminal alkyne makes it an excellent partner in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the alkyne and an aryl or vinyl halide, producing more complex internal alkynes. The compound is also explored as a precursor for creating diverse heterocyclic frameworks, which are prevalent in medicinal chemistry. For instance, while not a direct cyclization, it can be converted in multiple steps to intermediates that then cyclize to form systems like dihydrooxazoles.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol nih.gov
IUPAC Name This compound nih.gov

| CAS Number | 29805-11-6 nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJLPGPHEDSJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464669
Record name 1-(4-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29805-11-6
Record name 1-(4-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chlorophenyl Prop 2 Yn 1 Ol

Direct Synthesis Approaches via Carbonyl Alkynylation

Direct synthesis of 1-(4-chlorophenyl)prop-2-yn-1-ol is most commonly achieved by the addition of an acetylide nucleophile to the carbonyl group of 4-chlorobenzaldehyde (B46862). This general transformation, known as carbonyl alkynylation, efficiently constructs the core structure of the target molecule in a single step.

Grignard Reagent-Mediated Additions to Aldehydes

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. missouri.edu In this context, an organomagnesium halide, or Grignard reagent, acts as the nucleophile. leah4sci.com For the synthesis of this compound, ethynylmagnesium bromide is the specific Grignard reagent employed. It is typically prepared from acetylene (B1199291) and a stronger Grignard reagent like ethylmagnesium bromide.

The synthesis proceeds by the nucleophilic attack of the negatively polarized carbon of the ethynylmagnesium bromide on the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. youtube.com This addition forms a magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), protonates the alkoxide to yield the final product, this compound. missouri.edu The entire reaction must be conducted under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are strong bases and will be destroyed by protic solvents like water or alcohols. missouri.eduleah4sci.com

Reactant 1Reactant 2SolventProduct
4-ChlorobenzaldehydeEthynylmagnesium BromideAnhydrous Ether (e.g., THF)This compound

Copper-Catalyzed Formylation of Terminal Alkynes

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis for forming various bonds. While direct copper-catalyzed formylation of (4-chlorophenyl)acetylene is not the most cited route, the principles of copper-catalyzed multi-component reactions are applicable. nih.gov These reactions can assemble complex molecules from simpler starting materials in a single pot. nih.gov A hypothetical copper-catalyzed approach would involve the coupling of a terminal alkyne with a formylating agent. More broadly, copper catalysts are used in three-component reactions to produce functionalized propargylic systems. mdpi.com For instance, systems involving terminal alkynes, aldehydes, and other components can be coupled in the presence of a copper catalyst to generate complex propargylic structures.

Convergent Synthetic Strategies for the Propargylic Alcohol Moiety

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then joined together in a later step. For this compound, a convergent approach would involve preparing an aryl nucleophile and an alkynyl electrophile separately.

A primary example involves the preparation of 4-chlorophenylmagnesium bromide from 4-chlorobromobenzene and magnesium metal. chemicalbook.com This aryl Grignard reagent can then be reacted with propargyl aldehyde (propynal). The nucleophilic 4-chlorophenyl group adds to the aldehyde carbonyl, and subsequent acidic workup yields the desired this compound. This strategy offers flexibility, as both the aryl halide and the alkynyl aldehyde can be varied to produce a library of related propargylic alcohols.

Aryl PrecursorAlkynyl PrecursorKey IntermediateProduct
4-ChlorobromobenzenePropynal4-Chlorophenylmagnesium BromideThis compound

Stereoselective Synthesis of Analogous Propargylic Alcohols

The central carbon bearing the hydroxyl group in this compound is a stereocenter. The synthesis of a single enantiomer (an enantioselective synthesis) is of great importance, as optically active propargylic alcohols are valuable building blocks for complex chiral molecules. organic-chemistry.org

A highly successful method for the asymmetric synthesis of propargylic alcohols is the addition of terminal alkynes to aldehydes using a chiral catalyst system. organic-chemistry.org A notable example developed by Carreira and coworkers utilizes zinc triflate (Zn(OTf)₂) as a catalyst in combination with a chiral ligand, such as (+)-N-methylephedrine. organic-chemistry.orgresearchgate.net This system facilitates the direct addition of a terminal alkyne to an aldehyde, yielding propargylic alcohols with high enantiomeric excess (up to 99% ee). organic-chemistry.orgorganic-chemistry.org This method is practical because the reagents are commercially available and the reaction can be performed under mild conditions, even tolerating air and moisture. organic-chemistry.orgorganic-chemistry.org To synthesize an enantiomerically enriched form of this compound, one would react acetylene or a protected version thereof with 4-chlorobenzaldehyde in the presence of the Zn(OTf)₂/(+)-N-methylephedrine catalyst system.

AldehydeAlkyneCatalyst SystemProduct Feature
4-ChlorobenzaldehydeTerminal Alkyne (e.g., Acetylene)Zn(OTf)₂ and (+)-N-MethylephedrineHigh Enantiomeric Excess

Other catalytic systems, such as those employing BINOL ligands with In(III) or Ti(IV), have also proven effective for the asymmetric alkynylation of a broad range of aldehydes. organic-chemistry.org

Mechanistic Studies and Chemical Reactivity of 1 4 Chlorophenyl Prop 2 Yn 1 Ol

Reactivity of the Propargylic Alcohol Functionality

The propargylic alcohol moiety is a versatile functional group known to participate in a variety of reactions. The hydroxyl group can be activated under acidic or basic conditions, or through conversion to a better leaving group, facilitating substitutions and rearrangements.

One of the most characteristic reactions of propargylic alcohols is the Meyer-Schuster rearrangement . This acid-catalyzed process involves the isomerization of secondary or tertiary propargylic alcohols into α,β-unsaturated aldehydes or ketones. For 1-(4-chlorophenyl)prop-2-yn-1-ol, this rearrangement would proceed via protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allene (B1206475) intermediate. Tautomerization of this allenol would yield (E)-3-(4-chlorophenyl)prop-2-enal. The reaction is typically driven by strong acids, although milder, more selective catalysts based on transition metals (e.g., gold, ruthenium) have been developed.

Another significant transformation is the Nicholas reaction . This involves the complexation of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈). This complexation dramatically stabilizes a carbocation at the propargylic position. Treatment of the cobalt-complexed this compound with a Lewis acid would generate a highly stable propargyl cation. This cation can then react with a wide range of nucleophiles. Subsequent oxidative decomplexation removes the cobalt, regenerating the alkyne to yield a functionalized product. This method allows for carbon-carbon and carbon-heteroatom bond formation under conditions that would not be feasible for the uncomplexed alcohol.

Transformations Involving the Terminal Alkyne

The terminal alkyne of this compound is a key site for carbon-carbon bond formation, enabling the extension of the molecule's carbon framework.

Cross-Coupling Reactions (e.g., Sonogashira-type functionalizations)

The Sonogashira reaction is a powerful cross-coupling method for forming a bond between a terminal alkyne and an aryl or vinyl halide. chinesechemsoc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov In this context, this compound can serve as the alkyne component, reacting with various halides to produce more complex internal alkynes.

The general mechanism involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. Concurrently, the palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. A transmetalation step transfers the alkynyl group from copper to palladium, and subsequent reductive elimination yields the final coupled product and regenerates the palladium(0) catalyst. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. researchgate.net

Table 1: Representative Sonogashira Coupling Reaction

Alkyne Substrate Coupling Partner Catalyst System Base Solvent Product
This compound Aryl Iodide (R-I) Pd(PPh₃)₂Cl₂, CuI Et₃N THF 1-(4-Chlorophenyl)-3-(R-aryl)prop-2-yn-1-ol

Cyclization Reactions and Heterocycle Formation (e.g., Rh(I)-catalyzed processes)

The dual functionality of an alcohol and an alkyne within the same molecule makes this compound a potential precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. While specific Rh(I)-catalyzed cyclizations for this exact compound are not extensively documented, rhodium catalysts are well-known to mediate cycloaddition and cycloisomerization reactions of alkynes.

For instance, in related systems, Rh(I) catalysts have been used in [4+2] cycloadditions where an alkyne acts as the dienophile. If the aryl ring of this compound were tethered to a diene, an intramolecular Rh(I)-catalyzed Diels-Alder reaction could be envisioned. Furthermore, research on other propargylic systems shows that the reaction of propargylic alcohols with CO₂ can lead to the formation of cyclic carbonates or other heterocycles like 1,3-oxazinan-2-ones, particularly when reacted with aminoethanols.

Propargylation Reactions

Propargylation involves the introduction of a propargyl group to a molecule. While this compound is itself a propargyl alcohol, it can also act as a propargylating agent. Activation of the hydroxyl group, for instance through Lewis acid catalysis, can generate a propargylic cation (as in the Nicholas reaction) that can alkylate suitable nucleophiles such as arenes, other alcohols, or amines. This reaction allows for the transfer of the (4-chlorophenyl)(hydroxy)prop-2-ynyl moiety to another substrate.

Reactivity Modulations by the para-Chlorophenyl Substituent

This electron-withdrawing nature has several consequences:

Stabilization of the Propargylic Position: The 4-chlorophenyl group can stabilize an adjacent carbocation (the propargylic cation) through resonance. However, its electron-withdrawing inductive effect makes the formation of this cation more difficult compared to an unsubstituted phenyl or an electron-donating group (like para-methoxyphenyl). This was observed in a study on the formation of 1,3-oxazinan-2-ones, where the reaction was hindered when the aryl group was para-chlorophenyl compared to para-methoxyphenyl.

Acidity of the Alcohol and Alkyne Protons: The electron-withdrawing effect increases the acidity of both the alcohol proton and the terminal alkyne proton compared to an unsubstituted analog. This can influence the conditions required for deprotonation in reactions like the Sonogashira coupling.

Gas-phase studies on the solvolysis of the related compound 1-(para-chlorophenyl)ethanol show that the reaction proceeds through a benzylic cation intermediate, highlighting the role of the substituent in influencing the stability of such intermediates, which is directly analogous to the propargylic cation in the title compound.

Table of Mentioned Compounds

Compound Name
This compound
(E)-3-(4-Chlorophenyl)prop-2-enal
1-(4-Chlorophenyl)-3-(R-aryl)prop-2-yn-1-ol
1-(4-Chlorophenyl)-3-(R-vinyl)prop-2-yn-1-ol
1,3-Oxazinan-2-one
1-(para-Tolyl)ethanol
1-(para-Chlorophenyl)ethanol
1-(meta-α,α,α-Trifluoromethylphenyl)ethanol
1-(para-α,α,α-Trifluoromethylphenyl)ethanol
1-(Pentafluorophenyl)ethanol
α-(Trifluoromethyl)benzyl alcohol

Spectroscopic Characterization and Structural Elucidation Studies of 1 4 Chlorophenyl Prop 2 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of 1-(4-chlorophenyl)prop-2-yn-1-ol and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.

¹H NMR

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, methine, and alkynyl protons are observed. The aromatic protons of the 4-chlorophenyl group typically appear as a set of doublets in the downfield region, a characteristic pattern for para-substituted benzene (B151609) rings. The methine proton (CH-OH) gives a characteristic signal, and its coupling with the adjacent alkynyl proton can be observed. The terminal alkynyl proton resonates at a specific chemical shift, confirming the presence of the C≡C-H group. For instance, in a related derivative, the methine proton signal appears as a doublet. rsc.org

¹³C NMR

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbons of the 4-chlorophenyl ring, the two sp-hybridized carbons of the alkyne group, and the sp³-hybridized carbon bearing the hydroxyl group all appear at characteristic chemical shifts. For example, in a series of related quinolin-4(1H)-one derivatives, the carbon chemical shifts were extensively analyzed to confirm their structures. rsc.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment, making it a powerful tool for confirming the molecular structure.

¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
Aromatic ProtonsAromatic Carbons
Methine Proton (CH-OH)Alkynyl Carbons (C≡C)
Alkynyl Proton (C≡C-H)Methine Carbon (CH-OH)

Table 1: General expected regions for ¹H and ¹³C NMR signals of this compound. Specific values can vary based on solvent and experimental conditions.

Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable insights into the functional groups present in this compound and its derivatives.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The sharp, weak band around 3300 cm⁻¹ corresponds to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretching vibration appears as a weak to medium band in the 2150-2100 cm⁻¹ region. Strong absorptions in the aromatic region (around 1600-1450 cm⁻¹) are due to C=C stretching vibrations within the phenyl ring. The C-Cl stretching vibration is typically observed in the fingerprint region, often around 1090 cm⁻¹. In a study of a related pyrrolone derivative, characteristic bands for C-Cl, C=O, and C=C were identified in the IR spectrum. mdpi.com

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary data to FT-IR. The C≡C stretching vibration, which can be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the symmetric stretching of the aromatic ring is also typically strong in the Raman spectrum. The combination of both FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule. Studies on related chalcone (B49325) derivatives have utilized both techniques to perform a comprehensive vibrational analysis. researchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch3400-3200 (broad)
≡C-H Stretch~3300
C≡C Stretch2150-2100
Aromatic C=C Stretch1600-1450
C-Cl Stretch~1090

Table 2: Characteristic FT-IR absorption bands for this compound.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry techniques are indispensable for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.com For this compound (C₉H₇ClO), the expected exact mass can be calculated and compared to the experimental value, typically with a very low margin of error. This technique is crucial for confirming the identity of newly synthesized derivatives. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing the purity of a sample and for identifying the components of a mixture. The mass spectrum obtained from GC-MS shows the molecular ion peak as well as a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to elucidate its structure. Common fragmentation pathways for this compound would likely involve the loss of water, the propargyl group, or the chlorophenyl group. The analysis of DDT-related compounds in marine pore water by GC/MS demonstrates the sensitivity and utility of this method for halogenated compounds. usgs.gov

Technique Information Obtained
HRMSAccurate mass, molecular formula determination.
GC-MSPurity analysis, fragmentation patterns, structural elucidation.

Table 3: Applications of mass spectrometry techniques for the analysis of this compound.

Single Crystal X-ray Diffraction Analysis of Related Structural Analogues

While a crystal structure for this compound itself may not be readily available in the searched literature, the analysis of its structural analogues provides invaluable three-dimensional structural information. Single crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Studies on related compounds, such as chalcone derivatives containing a 4-chlorophenyl group, have been successfully characterized using this technique. nih.govelsevierpure.com For example, the crystal structure of (E)-1-(2,3-dihydrobenzo[b] rsc.orgnih.govdioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one revealed a largely planar geometry with specific dihedral angles between the benzene rings. nih.gov Such studies also elucidate the nature of intermolecular forces, like hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov The analysis of a pyrrolone derivative also involved X-ray diffraction to confirm its structure. mdpi.com This information is crucial for understanding the solid-state properties of these compounds and for computational modeling studies.

Computational Chemistry and Theoretical Investigations on 1 4 Chlorophenyl Prop 2 Yn 1 Ol

Quantum Chemical Calculations: Geometry Optimization and Electronic Structure Determination

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 1-(4-chlorophenyl)prop-2-yn-1-ol, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to calculate bond lengths and angles. materialsciencejournal.org These calculations provide a detailed geometric framework of the molecule.

The electronic structure of a molecule, which dictates its chemical behavior, can also be elucidated through these computational methods. Key parameters derived from these calculations include Mulliken atomic charges, which describe the electron distribution among the atoms, and the molecular electrostatic potential (MEP) surface. The MEP plot visually represents the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). materialsciencejournal.orgmalayajournal.org For instance, in related compounds, the oxygen atoms often represent electrophilic regions, while other parts of the molecule may be nucleophilic or neutral. malayajournal.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). malayajournal.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. malayajournal.orgnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. researchgate.net

For example, in a study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 3.65 eV, indicating significant charge transfer within the molecule. materialsciencejournal.org In another related compound, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, the calculated HOMO-LUMO energy gap is 3.332 eV. mdpi.com These values provide a quantitative measure of the molecule's electronic excitability and potential for chemical reactions.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be derived, such as chemical potential (μ), which indicates the escaping tendency of electrons, and the maximum charge transfer (ΔNmax). materialsciencejournal.org

Table 1: Calculated Frontier Molecular Orbital Properties of Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one materialsciencejournal.org--3.65
(E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one mdpi.com--3.332
2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole malayajournal.org-5.2822-1.27154.0106

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can elucidate detailed reaction mechanisms. researchgate.net Transition state calculations help to understand the feasibility of a proposed reaction pathway and can predict the stereochemical and regiochemical outcomes of reactions. escholarship.orgchemrxiv.org

For molecules containing a propargyl alcohol moiety like this compound, cycloaddition reactions are of significant interest. escholarship.orgresearchgate.net Density Functional Theory (DFT) can be used to model these reactions, such as the [3+2] cycloaddition of nitrilimines to the alkyne functionality. researchgate.net These calculations can determine whether a reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving intermediates. escholarship.org

For instance, in the study of cycloaddition reactions, computational methods can identify ambimodal transition states, which are transition states that can lead to multiple products. escholarship.org Furthermore, the influence of solvents on reaction pathways and selectivities can be computationally explored. chemrxiv.org

Prediction of Spectroscopic Parameters Through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical characterization.

Theoretical calculations using methods like DFT can predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. materialsciencejournal.org For example, in a related chalcone (B49325), the calculated C=O and C=C stretching vibrations were found to be in close agreement with the experimental FT-IR frequencies. materialsciencejournal.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. youtube.com By comparing the calculated and experimental spectra, the assignment of signals to specific atoms in the molecule can be confirmed. mdpi.com This is particularly useful for complex molecules where spectral interpretation can be challenging.

The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the calculation of UV-Vis absorption spectra. materialsciencejournal.org The calculated absorption wavelength (λmax) and oscillator strength (f) can be compared to experimental data to understand the electronic excitations within the molecule. For (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the first singlet excitation energy was calculated to be 3.1579 eV, corresponding to an absorption wavelength of 392.62 nm. materialsciencejournal.org

Strategic Applications of 1 4 Chlorophenyl Prop 2 Yn 1 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The propargyl alcohol moiety in 1-(4-Chlorophenyl)prop-2-yn-1-ol is a key functional group that enables its participation in various cyclization reactions to form a multitude of heterocyclic systems.

Pyrazole (B372694) Derivatives

This compound serves as a key starting material for the synthesis of substituted pyrazoles. A common and efficient method involves the reaction of the propargyl alcohol with hydrazine (B178648) derivatives. One such approach is a one-pot, metal-free synthesis that proceeds through an acid-catalyzed propargylation of a hydrazine, followed by a base-mediated 5-endo-dig cyclization to yield the pyrazole ring. organic-chemistry.org

Alternatively, a bismuth triflate (Bi(OTf)₃)-catalyzed transformation offers another route. This method involves an in situ generation of an α-iodo enone from the propargyl alcohol via an iodo-intercepted Meyer-Schuster rearrangement, which then undergoes cyclocondensation with hydrazine hydrate (B1144303) to form the corresponding pyrazole. researchgate.net A general scheme for this type of transformation is presented below.

Table 1: Synthesis of Pyrazole Derivatives from Propargyl Alcohols

Reaction TypeCatalyst/ReagentsKey IntermediateProduct Type
Acid-catalyzed cyclizationAcid, BasePropargylated hydrazine3,5-disubstituted 1H-pyrazole
Iodo-intercepted Meyer-Schuster rearrangement and cyclocondensationBi(OTf)₃, NIS, Hydrazine hydrateα-iodo enoneSubstituted pyrazole

These methods highlight the utility of this compound in accessing pyrazole scaffolds, which are prevalent in many biologically active compounds.

Dihydrooxazole Systems

While direct cyclization of this compound to a dihydrooxazole (oxazoline) is not a standard transformation, it can be envisioned as a precursor for their synthesis through a multi-step sequence. A notable method for synthesizing oxazolines involves the palladium-catalyzed one-pot reaction of an acid chloride with propargylamine (B41283). researchgate.net In this context, this compound could be first converted to the corresponding 1-(4-chlorophenyl)prop-2-yn-1-amine, which can then be acylated to form a propargylamide. This amide intermediate can subsequently undergo cyclization to the desired dihydrooxazole system. This indirect application underscores the synthetic versatility of the propargyl alcohol core structure.

Indole (B1671886) and Related Fused Heterocycles

The reactivity of the alkyne and alcohol functionalities in this compound makes it an excellent partner in the synthesis of complex indole-based structures. A scandium triflate (Sc(OTf)₃)-catalyzed (3+2) annulation reaction between a 2-indolylmethanol and a propargylic alcohol, such as this compound, provides a direct route to cyclopenta[b]indoles. nih.gov In this reaction, the propargyl alcohol acts as a two-carbon synthon.

Furthermore, the reaction of indoles with propargylic alcohols can be controlled to achieve either 3-alkenylation or 3-alkylation, leading to different fused indole systems. acs.org For instance, in the presence of triflic acid, a cascade process can lead to the formation of a 3,4-dihydrocyclopenta[b]indole (B11920708) skeleton. These reactions demonstrate the significant role of this compound in the construction of polycyclic indole derivatives.

Oxadiazole Derivatives

This compound can be utilized as a precursor for the synthesis of oxadiazole derivatives, although typically through a multi-step process. The most common synthetic routes to 1,3,4-oxadiazoles involve the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. organic-chemistry.orgnih.gov

To employ this compound in these syntheses, the propargyl alcohol would first need to be transformed into a suitable carboxylic acid derivative. This can be achieved through oxidation of the alcohol and alkyne moieties to form 4-chlorobenzoic acid. This acid can then be converted to the corresponding acyl chloride or ester, which upon reaction with hydrazine, forms an acylhydrazide. The resulting acylhydrazide can then be cyclized with a variety of reagents, such as another carboxylic acid or orthoester, to furnish the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring.

Utilization in the Construction of Functionalized Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. researchgate.net this compound can be strategically employed in the synthesis of functionalized chalcones through the Meyer-Schuster rearrangement. This acid-catalyzed rearrangement isomerizes propargylic alcohols into α,β-unsaturated ketones, which are the core structural motif of chalcones. sci-hub.se

The transformation of this compound would yield an enone that incorporates the 4-chlorophenyl group. This enone can then be further functionalized or used in subsequent reactions. For instance, an electrophile-intercepted Meyer-Schuster rearrangement can introduce additional functionality at the α-position of the enone. researchgate.net This strategy allows for the creation of diverse chalcone (B49325) derivatives that might not be readily accessible through traditional Claisen-Schmidt condensation methods.

Table 2: Key Transformations in Chalcone Synthesis from Propargyl Alcohols

ReactionCatalystIntermediateProduct Feature
Meyer-Schuster RearrangementAcidAllenic carbocation/Allenolα,β-Unsaturated ketone (Chalcone core)
Iodo-intercepted Meyer-Schuster RearrangementBi(OTf)₃, NISα-iodo enoneα-functionalized chalcone precursor

Role in the Generation of Quinone Derivatives through Propargylation

The introduction of a propargyl group onto a quinone or its precursor is a valuable strategy for creating novel quinone derivatives. This compound can serve as the propargylating agent in such syntheses. A particularly useful method for this transformation, especially for base-sensitive substrates, is the Nicholas reaction. nih.gov

In the Nicholas reaction, the propargyl alcohol is first complexed with dicobalt octacarbonyl. Treatment with a Lewis acid then generates a stable cobalt-complexed propargylic cation. This cation can then react with a nucleophile, such as a hydroxyl or amino group on a hydroquinone (B1673460) or quinone precursor, to form a new carbon-carbon or carbon-heteroatom bond. Subsequent oxidative decomplexation removes the cobalt to reveal the propargylated quinone derivative. This method provides a mild alternative to traditional Williamson ether synthesis for propargylation. nih.gov

Additionally, reductive cyclization of ortho-nitrophenyl propargyl alcohols has been shown to produce quinoline (B57606) structures. organic-chemistry.org While not directly yielding quinones, this methodology highlights the utility of propargyl alcohols in constructing related fused aromatic systems, which can be precursors or analogues of quinone derivatives.

Participation in Multi-Component Reactions for Molecular Complexity Generation

The strategic application of this compound in multi-component reactions facilitates the construction of highly substituted and structurally diverse molecules that would otherwise require lengthy and complex multi-step syntheses. The inherent reactivity of its functional groups allows it to participate in a variety of MCRs, leading to the formation of novel heterocyclic and carbocyclic scaffolds.

One of the most prominent MCRs where propargyl alcohols like this compound are pivotal is the A³ coupling reaction (aldehyde-alkyne-amine). wikipedia.orgajgreenchem.com This powerful three-component reaction directly yields propargylamines, which are themselves versatile intermediates for the synthesis of numerous nitrogen-containing heterocycles and biologically active compounds. ajgreenchem.com In a typical A³ coupling, an aldehyde, a terminal alkyne, and an amine are brought together in the presence of a catalyst, often based on copper or gold, to form a propargylamine. wikipedia.org The reaction proceeds through the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne. uva.nl

While specific documented examples of MCRs starting directly with this compound are not extensively detailed in the surveyed literature, the principles of established MCRs, such as the A³ coupling, provide a clear blueprint for its potential applications. By selecting different aldehyde and amine components, a diverse library of propargylamine derivatives can be generated from this single propargyl alcohol. These resulting propargylamines can then undergo further transformations, often in a one-pot fashion, to yield more complex heterocyclic systems.

For instance, the synthesis of polysubstituted pyridines can be envisioned through a multi-component approach where this compound or its derivatives could act as a key synthon. acgpubs.orgnih.gov Although direct evidence is pending, the versatility of MCRs suggests that with the appropriate choice of reactants and catalysts, this propargyl alcohol could be integrated into synthetic pathways leading to a variety of complex molecular frameworks. libretexts.orglibretexts.orgnih.gov

The following table outlines a representative, albeit generalized, multi-component reaction (A³ coupling) where this compound would be a central component, illustrating its potential for generating molecular complexity.

Reactant 1 (Alkyne)Reactant 2 (Aldehyde)Reactant 3 (Amine)CatalystResulting Complex Molecule (Propargylamine)
This compoundVarious Aldehydes (e.g., Benzaldehyde)Various Amines (e.g., Piperidine)Copper or Gold SaltsSubstituted Propargylamines

This table represents a generalized A³ coupling reaction. Specific research findings detailing the reaction of this compound were not available in the searched literature.

The potential of this compound in MCRs underscores its significance as a strategic intermediate in synthetic organic chemistry. The ability to rapidly construct complex molecular scaffolds from simple, readily available starting materials is a testament to the power and elegance of multi-component reaction design. nih.gov Further research into the specific applications of this compound in a wider range of MCRs is anticipated to unlock new avenues for the synthesis of novel and functionally important molecules.

Exploration of Biological Activities and Mechanistic Pathways of 1 4 Chlorophenyl Prop 2 Yn 1 Ol Derivatives

Antiproliferative and Anticancer Efficacy of Derived Compounds

The quest for novel anticancer agents has led researchers to synthesize and evaluate various derivatives of 1-(4-chlorophenyl)prop-2-yn-1-ol. These studies have demonstrated significant potential in curbing the growth of cancer cells through various mechanisms.

In Vitro Screening Against Various Human Cancer Cell Lines

A number of studies have reported the in vitro antiproliferative activity of compounds derived from this compound against a panel of human cancer cell lines. For instance, quinoxaline (B1680401) derivatives have shown promise, with some compounds exhibiting potent activity against neuroblastoma cell lines like SK-N-SH and IMR-32. nih.gov Specifically, trans-isomers of these derivatives were found to be more active than their cis-counterparts, highlighting the importance of stereochemistry in their anticancer effects. nih.gov Similarly, pyrazole (B372694) derivatives containing the 1-(4-chlorophenyl) moiety have been synthesized and screened for their activity, with some showing notable cytotoxicity. researchgate.net

Furthermore, triazole derivatives have been a significant focus of research. The incorporation of a triazole linker is often associated with enhanced anticancer and antiproliferative activities. ktu.edu Studies on oleanolic acid derivatives incorporating a 1,2,3-triazole moiety have demonstrated strong inhibition of cell proliferation in breast cancer cells. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected this compound Derivatives

Derivative ClassCancer Cell Line(s)Key FindingsReference(s)
Quinoxaline DerivativesSK-N-SH, IMR-32 (Neuroblastoma)trans-isomers showed better activity than cis-isomers. nih.gov
Pyrazole DerivativesVariousShowed notable cytotoxicity. researchgate.net
Triazole DerivativesBreast Cancer CellsStrong inhibition of cell proliferation. ktu.edunih.gov
Spirobisindole AlkaloidsL929, KB3.1, A431, MCF-7, A549, PC-3, SKOV-3Showed in vitro cytotoxicity and antiproliferative activities. researchgate.net
Thiazoline DerivativesL1210, P388 (Murine Leukemia)A specific derivative proved to be a potent antiproliferative and cytocidal compound. nih.gov

Studies on Cell Cycle Arrest and Apoptosis Induction

A key mechanism through which these derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). For example, certain compounds have been shown to arrest the cell cycle at the G2/M phase in cancer cells. researchgate.netresearchgate.netnih.gov This disruption of the normal cell division process prevents the proliferation of malignant cells.

Following cell cycle arrest, many of these derivatives trigger apoptosis. This is often characterized by the activation of key proteins like caspases. For example, some derivatives have been shown to promote the activation of effector caspases 3 and 7. researchgate.net The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the elimination of cancer cells. Studies have shown that treatment with certain derivatives leads to a dose-dependent increase in the percentage of apoptotic cells. researchgate.net Furthermore, some derivatives have been found to induce apoptosis in human breast cancer cells by stimulating oxidative stress. nih.gov

Investigations into Mitochondrial Membrane Potential and DNA Fragmentation

The mitochondria play a crucial role in the initiation of apoptosis. A decrease in the mitochondrial membrane potential (MMP) is an early indicator of this process. nih.govmdpi.com Research has shown that some derivatives of this compound can cause a collapse in the MMP in cancer cells, leading to the release of pro-apoptotic factors. mdpi.com

Another hallmark of apoptosis is the fragmentation of DNA within the cell nucleus. nih.gov Studies have demonstrated that some of these compounds can induce DNA damage, which can subsequently trigger the apoptotic cascade. researchgate.net The combination of assessing both DNA fragmentation and MMP has been suggested as a better predictor of certain biological outcomes. nih.gov

Antimicrobial and Antituberculosis Activities of Derivatives

In addition to their anticancer properties, derivatives of this compound have also been investigated for their ability to combat microbial infections, including tuberculosis.

A new series of 1′-(4-chlorophenyl)pyrazole containing 3,5-disubstituted pyrazoline derivatives were synthesized and screened for their antimicrobial and antitubercular activity. rsc.org Several of these compounds showed promising results, with some exhibiting minimum inhibition concentrations (MICs) comparable to standard anti-tuberculosis drugs like pyrazinamide (B1679903) and streptomycin. rsc.org Other pyrazole derivatives have also demonstrated good to excellent antimicrobial and antitubercular activity. nih.gov

Similarly, quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov Some of these compounds exhibited significant antibacterial and considerable antifungal activities, with a few showing notable effectiveness against Mycobacterium tuberculosis. nih.gov Furthermore, carboxyquinoline-triazole compounds have shown potential as anti-tubercular agents, with some derivatives effectively suppressing the growth of M. bovis BCG and M. tuberculosis. frontiersin.org

Table 2: Antimicrobial and Antituberculosis Activity of Selected Derivatives

Derivative ClassTarget Organism(s)Key FindingsReference(s)
Pyrazoline DerivativesMycobacterium tuberculosis, various bacteriaMICs comparable to standard anti-TB drugs. rsc.org
Pyrazole DerivativesMycobacterium tuberculosis, various bacteria and fungiGood to excellent antimicrobial and antitubercular activity. nih.gov
Quinoxaline DerivativesMycobacterium tuberculosis, various bacteria and fungiSignificant antibacterial and considerable antifungal activities. nih.gov
Carboxyquinoline-triazole DerivativesM. bovis BCG, M. tuberculosisEffective suppression of mycobacterial growth. frontiersin.org

Anti-inflammatory Properties and Receptor Antagonism (e.g., Cysteinyl Leukotriene Receptor 2 Antagonists)

The anti-inflammatory potential of these derivatives has also been a subject of investigation. Some pyridazinone derivatives have been identified as having anti-inflammatory activity by inhibiting the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. researchgate.net

Furthermore, there is evidence that certain compounds with structures related to those under investigation can act as antagonists for specific receptors involved in inflammation. For example, cysteinyl leukotriene (CysLT) receptor antagonists are used in the treatment of asthma due to their anti-inflammatory properties. nih.gov While direct evidence for this compound derivatives as CysLT receptor 2 antagonists is still emerging, the anti-inflammatory activity of related structural scaffolds suggests this as a potential area for future research.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

The inhibition of enzymes is another therapeutic avenue being explored for derivatives of this compound. A key target in this area is acetylcholinesterase (AChE), an enzyme whose inhibition is a strategy for treating Alzheimer's disease.

Studies on various aminoalkanol derivatives have shown that they can act as competitive inhibitors of AChE. nih.gov The inhibitory potency of these compounds is dependent on the nature of their substituents. nih.gov For instance, lupinine (B175516) triazole derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some exhibiting potent inhibition. nih.gov Molecular docking studies suggest that these inhibitors may bind to the peripheral anionic site of the enzyme. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis and Elucidation of Molecular Mechanisms of Action (MOA)

A comprehensive search for studies detailing the structure-activity relationship (SAR) of this compound derivatives did not yield any specific results. SAR studies are crucial for understanding how modifications to a chemical structure influence its biological activity. Such studies typically involve synthesizing a series of derivatives where specific parts of the molecule are systematically altered, and then evaluating their biological effects.

For a hypothetical SAR study on this compound derivatives, one might expect investigations into the following modifications:

Substitution on the Phenyl Ring: Altering the position or nature of the chloro substituent on the phenyl ring, or introducing other functional groups, could significantly impact activity.

Modification of the Propargyl Group: Changes to the terminal alkyne, such as substitution or conversion to other functional groups, would be a key area of investigation.

Alteration of the Hydroxyl Group: Esterification or etherification of the hydroxyl group would provide insights into its role in target binding.

Without experimental data from such studies, any discussion on the SAR or the molecular mechanisms of action (MOA) for this specific class of derivatives would be purely speculative and scientifically unfounded.

In Silico Approaches for Biological Activity Prediction and Target Binding

Similarly, a thorough literature search found no published research on the use of in silico methods, such as molecular docking or quantitative structure-activity relationship (QSAR) modeling, specifically for this compound derivatives. These computational techniques are instrumental in modern drug discovery for predicting the biological activity of compounds and their binding affinity to specific biological targets.

A hypothetical in silico study would involve:

Target Identification: Predicting potential biological targets for this class of compounds based on structural similarity to known active molecules.

Molecular Docking: Simulating the interaction of the derivatives with the identified target's binding site to predict binding affinity and mode.

ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity properties of the derivatives.

The absence of such computational studies means that there is no data to present in the form of interactive tables or detailed research findings regarding the predicted biological activities or target binding of this compound derivatives.

Conclusion and Future Perspectives in the Research of 1 4 Chlorophenyl Prop 2 Yn 1 Ol

Synthesis and Reactivity Paradigms: A Retrospective and Prospective Analysis

The synthesis and reactivity of 1-(4-chlorophenyl)prop-2-yn-1-ol are central to its utility as a chemical building block. Established methods provide reliable access to this compound, while its inherent reactivity opens up numerous avenues for synthetic transformations.

Synthesis:

The primary and most established method for the synthesis of this compound involves the nucleophilic addition of an acetylene (B1199291) anion equivalent to 4-chlorobenzaldehyde (B46862). This is a specific application of the more general alkynylation reaction of carbonyl compounds. organic-chemistry.org Various catalytic systems have been developed to enhance the efficiency and selectivity of this transformation. For instance, metal acetylides, often generated in situ from a terminal alkyne and a strong base, readily add to the carbonyl carbon of the aldehyde. organic-chemistry.org

More advanced catalytic systems employing metals such as zinc, indium, and silver complexes have also been reported for the synthesis of propargyl alcohols. organic-chemistry.orgiau.ir These catalysts can facilitate the reaction under milder conditions and with greater functional group tolerance. A prospective analysis of synthetic strategies points towards the development of even more efficient and sustainable methods. This includes the use of earth-abundant metal catalysts and flow chemistry setups for continuous and scalable production.

Table 1: Overview of Synthetic Approaches for Propargyl Alcohols
MethodKey ReagentsGeneral DescriptionPotential Advantages
Alkynylation of AldehydesTerminal alkyne, strong base, aldehydeNucleophilic addition of a metal acetylide to a carbonyl compound.Well-established and versatile.
Metal-Catalyzed AlkynylationTerminal alkyne, aldehyde, metal catalyst (e.g., Zn, In, Ag)Catalytic activation of the alkyne or aldehyde to promote addition.Milder reaction conditions, improved selectivity.
Favorskii-Type ReactionAlkyne, carbonyl compound, baseBase-catalyzed reaction of an alkyne with a carbonyl compound. mdpi.comCan be performed under transition-metal-free conditions. mdpi.com

Reactivity:

The reactivity of this compound is dominated by the interplay of its functional groups. The propargyl moiety is particularly versatile, participating in a wide range of transformations.

One of the most significant areas of reactivity is its use in the synthesis of heterocyclic compounds. researchgate.netresearchgate.net The alkyne can act as an electrophile, while the hydroxyl group can function as a nucleophile, facilitating intramolecular cyclization reactions. researchgate.netsci-hub.se This has been exploited in the synthesis of furans, pyrroles, and other important heterocyclic systems. researchgate.netresearchgate.net

The compound can also undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to yield α,β-unsaturated ketones. wikipedia.orgrsc.org This transformation is typically acid-catalyzed and proceeds through an allene (B1206475) intermediate. rsc.org Furthermore, the hydroxyl group can be substituted to introduce other functionalities, and the alkyne can undergo addition reactions. rawsource.com Oxidation of the alcohol can lead to the corresponding propargyl aldehyde or acid. wikipedia.org

Table 2: Key Reactivity Patterns of this compound
Reaction TypeDescriptionResulting Product Class
CyclizationIntramolecular reaction involving the alkyne and hydroxyl group. researchgate.netresearchgate.netHeterocycles (e.g., furans, pyrroles). researchgate.netresearchgate.net
Meyer-Schuster RearrangementAcid-catalyzed rearrangement of the propargyl alcohol. wikipedia.orgrsc.orgα,β-Unsaturated ketones. wikipedia.orgrsc.org
SubstitutionReplacement of the hydroxyl group with another functional group. rawsource.comFunctionalized propargyl derivatives. rawsource.com
OxidationConversion of the alcohol to a carbonyl compound. wikipedia.orgPropargyl aldehydes or acids. wikipedia.org
PolymerizationFormation of polymers through the reaction of the alkyne. wikipedia.orgrawsource.comPoly(alkyne) networks. tengerchemical.com

Emerging Applications in Advanced Organic Materials and Pharmaceutical Development

The unique reactivity of this compound makes it a promising candidate for the development of novel materials and pharmaceuticals.

Advanced Organic Materials:

Propargyl alcohols are valuable monomers in the synthesis of advanced polymers. tengerchemical.comrawsource.com The alkyne functionality can be polymerized to create cross-linked networks with high thermal stability and desirable mechanical properties. tengerchemical.com These materials find applications in coatings, adhesives, and electronic components. rawsource.com

A particularly exciting application lies in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). taylorandfrancis.com The terminal alkyne of a derivative of this compound can react efficiently with an azide-functionalized molecule to form a stable triazole linkage. This allows for the modular construction of complex macromolecules and functional materials. The presence of the chlorophenyl group can also impart specific properties, such as flame retardancy or altered electronic characteristics, to the resulting materials.

Pharmaceutical Development:

Perhaps the most significant emerging application of this compound is in the field of medicinal chemistry. While the compound itself may not be the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of biologically active molecules. tengerchemical.comrawsource.comdataintelo.com

For example, derivatives of this propargyl alcohol have been used to synthesize pyrazolines, a class of heterocyclic compounds with a wide range of pharmacological activities. researchgate.net Some of these derivatives have shown promise as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. The 4-chlorophenyl moiety is a common feature in many successful drugs and can contribute to binding affinity and pharmacokinetic properties.

Furthermore, the synthesis of various heterocyclic compounds from propargyl alcohols opens the door to the discovery of new therapeutic agents. researchgate.netresearchgate.net Research into the anticonvulsant and other central nervous system activities of imidazole (B134444) and triazole derivatives synthesized from related propargyl alcohols highlights the potential of this chemical scaffold. mdpi.com

Future Research Directions in Mechanistic Organic Chemistry and Medicinal Chemistry Applications

The full potential of this compound is yet to be realized, and several avenues of future research are poised to unlock new possibilities.

Mechanistic Organic Chemistry:

While the general reactivity of propargyl alcohols is understood, detailed mechanistic studies on reactions involving this compound are warranted. Future research could focus on:

Computational Modeling: Theoretical studies, similar to those performed on the reaction of propargyl alcohol with hydroxyl radicals, can provide deep insights into the reaction pathways, transition states, and the influence of the 4-chlorophenyl substituent on reactivity. nih.gov

Kinetic Studies: Detailed kinetic analysis of key transformations, such as cyclization and rearrangement reactions, can help to elucidate the underlying mechanisms and optimize reaction conditions.

Catalyst Development: The design of new catalysts that can control the regioselectivity and stereoselectivity of reactions involving this substrate is a key area for future investigation. This could lead to more efficient and atom-economical synthetic routes.

Medicinal Chemistry Applications:

The promising biological activities of derivatives of this compound suggest that this is a fertile area for future research. Key directions include:

Library Synthesis and SAR Studies: The synthesis of a diverse library of derivatives with systematic variations in the structure will be crucial for establishing robust structure-activity relationships (SAR). This will guide the design of more potent and selective drug candidates.

Target Identification and Validation: For derivatives that show interesting biological activity, identifying and validating their molecular targets is a critical next step. This will provide a deeper understanding of their mechanism of action and potential therapeutic applications.

Pharmacokinetic Optimization: Lead compounds will need to be optimized for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are suitable for clinical development.

Exploration of New Therapeutic Areas: The versatility of the this compound scaffold suggests that its derivatives could be active against a wide range of diseases beyond cancer and CNS disorders. Screening against other targets, such as those involved in infectious or inflammatory diseases, could yield new therapeutic leads.

Q & A

Q. What are the optimized synthetic protocols for 1-(4-Chlorophenyl)prop-2-yn-1-ol, and how do reaction conditions influence yield?

The compound is synthesized via propargylation of 4-chlorobenzaldehyde under inert conditions. Key parameters include a 3-hour reaction time, ambient temperature, and stoichiometric control of reagents. Purification via silica gel column chromatography (pentane:ethyl acetate, 8:2) yields 81% as an orange oil. Reaction progress is monitored by TLC, and solvent polarity optimization is critical for minimizing byproducts .

Q. How does column chromatography solvent selection impact the purification efficiency of this compound?

A solvent gradient of pentane:ethyl acetate (8:2) achieves optimal separation by balancing polarity. Higher ethyl acetate content elutes polar impurities first, while lower ratios retain the target compound longer. Pre-purification TLC screening ensures minimal co-elution and maximal recovery .

Q. What spectroscopic benchmarks validate the structural integrity of this compound?

¹H NMR shows a hydroxyl proton singlet (δ ~2.5 ppm, exchangeable), a propargyl CH₂ triplet (δ ~2.8 ppm), and aromatic protons (δ ~7.4 ppm). ¹³C NMR confirms the alkyne carbons (δ ~70–80 ppm) and the quaternary aromatic carbon (δ ~135 ppm). Deviations in splitting patterns indicate impurities or stereochemical issues .

Advanced Research Questions

Q. What computational methods predict the regioselectivity of electrophilic additions to the alkyne moiety in this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites. The terminal alkyne carbon typically exhibits higher nucleophilicity, favoring electrophilic attack. Polarizable Continuum Models (PCM) refine predictions by accounting for solvent effects .

Q. How can conflicting bioactivity data among structural analogs of this compound be systematically addressed?

Structure-Activity Relationship (SAR) studies standardize assays (e.g., fixed concentrations, identical cell lines). Multivariate analysis evaluates substituent effects (e.g., electronegativity, steric bulk). Discrepancies often arise from solubility or metabolic stability differences, necessitating pharmacokinetic profiling .

Q. What crystallographic challenges arise in resolving the solid-state structure of this compound, and how are they mitigated?

Challenges include crystal disorder in the propargyl group and weak diffraction. SHELXL refinement applies anisotropic displacement parameters and geometric restraints on bond lengths/angles. ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty, aiding hydrogen-bonding analysis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Time3 hoursMaximizes conversion
Solvent RatioPentane:Ethyl Acetate (8:2)Enhances purity
Purification MethodColumn ChromatographyReduces byproducts

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey Peaks/FeaturesStructural Confirmation
¹H NMRδ 2.5 (OH), 2.8 (CH₂), 7.4 (Ar-H)Alkyne and aromatic moieties
¹³C NMRδ 70–80 (C≡C), 135 (C-Cl)Propargyl and chlorophenyl groups

Q. Table 3: Computational Parameters for Reactivity Prediction

MethodApplicationOutcome
DFTHOMO/LUMO analysisIdentifies nucleophilic sites
PCMSolvent effect modelingRefines regioselectivity predictions

Notes

  • Methodological Focus : Answers emphasize experimental design, data interpretation, and advanced analytical techniques.
  • References : Citations align with evidence IDs (e.g., for synthesis, for crystallography).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.